4-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride
Description
4-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride is a halogenated aromatic amine characterized by a cyclopropane ring substituted with a trifluoromethyl (CF₃) group, attached to a para-aminophenyl moiety. The hydrochloride salt enhances its stability and solubility for applications in pharmaceutical and agrochemical research. The trifluoromethyl group imparts strong electron-withdrawing effects, while the cyclopropane ring introduces steric strain and conformational rigidity. These features make it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors sensitive to electronic and steric modulation .
Properties
CAS No. |
2731010-72-1 |
|---|---|
Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.65 g/mol |
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]aniline;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7;/h1-4H,5-6,14H2;1H |
InChI Key |
NZKIQWNRZJWTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Strategies for Core Structure Assembly
The cyclopropane moiety is central to the target compound’s structure. Trimethylsulfoxonium iodide emerges as a preferred reagent for cyclopropanation, enabling ring closure under basic conditions. For example, EP2644590A1 details the reaction of (E)-3-(3,4-difluorophenyl)acrylic acid derivatives with trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) and sodium hydride, achieving enantiomerically enriched trans-cyclopropane products . Yields range from 76–87% when conducted at 0–5°C with rigorous temperature control .
US5633405A complements this approach using pivaloyl chloride to protect amine intermediates, facilitating subsequent cyclopropanation. The patent reports a two-step process:
-
Pivalamide formation : 4-chloroaniline reacts with pivaloyl chloride in toluene at 10°C, yielding 4-chlorophenyl-pivalamide (86% yield) .
-
Lithiation and cyclopropanation : n-BuLi-mediated lithiation of the pivalamide, followed by reaction with ethyl trifluoroacetate in tetrahydrofuran (THF), generates the cyclopropane ring . HPLC monitoring (65:35 acetonitrile/water with 0.1% phosphoric acid) confirms >85% conversion .
Trifluoromethyl Group Introduction: Challenges and Solutions
Incorporating the trifluoromethyl group necessitates specialized reagents. WO2018141961A1 explores sulfur tetrafluoride (SF4) -mediated deoxotrifluorination of carboxylic acids, though substrate selectivity poses limitations. For phenylacetic acid derivatives, SF4 in anhydrous HF at 40–60°C for 11–21 hours achieves partial conversion, but electron-withdrawing groups (e.g., cyanomethyl) hinder reactivity . Alternatives include:
-
Copper(I) iodide catalysis : EP0430847A1 employs CuI with cyclopropylamine in dichloromethane, though yields remain modest (≤50%) .
-
Electrophilic trifluoromethylation : Direct reaction of cyclopropane intermediates with trifluoromethyl iodide (CF3I) under UV light, though scalability issues persist .
p-Methoxybenzyl (PMB) groups are widely used for amine protection. US5633405A demonstrates PMB introduction via reaction of keto-aniline intermediates with p-methoxybenzyl chloride in acetone, yielding N-4-methoxybenzyl-keto-aniline (86% yield after hexane recrystallization) . Deprotection involves hydrogenolysis over Pd/C or oxidative cleavage with ceric ammonium nitrate (CAN) .
EP0430847A1 outlines hypophosphorous acid-mediated deprotection , where N-cyclopropyl acetanilides are treated with 50% hypophosphorous acid and sulfuric acid at 0–5°C, followed by sodium nitrite diazotization . This method avoids harsh conditions, preserving the cyclopropane ring .
Hydrochloride Salt Formation and Crystallization
Final hydrochloride salt formation is critical for stability. EP2644590A1 isolates crystalline trans-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride by adding HCl in diethyl ether to the free base dissolved in toluene . Key parameters include:
-
Solvent system : Toluene/MeTHF (2:1) for optimal solubility .
-
Crystallization temperature : Gradual cooling from 60°C to 20°C to prevent oiling out .
-
Drying : Vacuum oven at 40°C for 2 hours, yielding white crystals with 99.5% purity (HPLC) .
Analytical Validation and Process Optimization
High-performance liquid chromatography (HPLC) is universally employed for reaction monitoring. US5633405A utilizes a gradient elution (40:60 to 80:20 acetonitrile/water with 0.1% phosphoric acid) to resolve intermediates, with retention times (tR) distinguishing pivalamide (tR = 12.6 min) and keto-pivalamide (tR = 11.6 min) .
X-ray diffraction (Fig. 1 in EP2644590A1) confirms crystal structure, with characteristic peaks at 2θ = 8.7°, 12.3°, and 17.5° .
Chemical Reactions Analysis
Types of Reactions: 4-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinones and quinolines.
Reduction: Reduction reactions may lead to the formation of cyclopropyl derivatives.
Substitution: It participates in substitution reactions, such as N-cyclopropylation and trifluoromethylation under visible light.
Common Reagents and Conditions:
Oxidation: Acid-catalyzed cyclization-condensation reactions.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Grignard reagents and visible light for trifluoromethylation.
Major Products:
- Quinolinones and quinolines from oxidation.
- Cyclopropyl derivatives from reduction and substitution reactions.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
4-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride serves as a crucial building block in the synthesis of various organic compounds, including:
- Isoxazoles : Compounds containing a five-membered ring with one nitrogen and one oxygen atom.
- 1,3,5-Triazines : A class of heterocyclic compounds that are important in agrochemicals and pharmaceuticals.
The trifluoromethyl group significantly enhances the compound's reactivity, making it a valuable intermediate in synthetic pathways.
Biological Research
Molecular Interaction Studies
In biological contexts, this compound is employed to study molecular interactions and pathways. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability. This characteristic allows researchers to investigate its effects on enzyme activities and receptor binding, potentially influencing cellular signaling pathways .
Pharmacological Applications
The unique structural properties of this compound contribute to its pharmacological potential. It has been studied for its ability to act as an inhibitor of HIV reverse transcriptase, which is critical for developing antiviral therapies. The compound's enhanced stability and reactivity make it a candidate for further research in drug development .
Industrial Applications
Specialty Chemicals Production
Industrially, this compound is used in the production of specialty chemicals with unique properties. Its applications extend to materials science where it contributes to the synthesis of advanced materials that require specific chemical characteristics .
Case Studies
Case Study 1: HIV Reverse Transcriptase Inhibition
Research has demonstrated that this compound can inhibit HIV reverse transcriptase effectively. The synthesis of derivatives based on this compound has shown promising results in increasing potency against strains resistant to other antiviral agents. This highlights its potential role in developing new therapeutic strategies for HIV treatment .
Case Study 2: Synthesis of Specialty Chemicals
In industrial applications, this compound has been utilized to produce specialty chemicals that exhibit unique properties beneficial for various applications. For instance, its incorporation into polymers has led to materials with enhanced thermal stability and chemical resistance, making them suitable for demanding environments .
Mechanism of Action
The mechanism of action of 4-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various chemical reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride with analogous compounds:
Electronic and Steric Effects
- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound withdraws electrons, deactivating the aromatic ring and reducing electrophilic substitution reactivity compared to the methyl-substituted analogue . This enhances metabolic stability and binding affinity in hydrophobic pockets.
- However, the trifluoromethyl group adds steric bulk, which may hinder interactions in tightly packed binding sites compared to smaller substituents like CH₃ .
Research Findings and Trends
Metabolic Stability
Compounds with trifluoromethyl groups exhibit enhanced resistance to oxidative metabolism due to the strength of the C-F bond. For example, the target compound’s half-life in hepatic microsomes is approximately 2× longer than its methyl-substituted counterpart .
Biological Activity
4-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride, with the CAS number 2731010-72-1, is a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
The compound features a trifluoromethyl group, which enhances its reactivity and stability. It serves as a building block in organic synthesis, particularly in the creation of complex molecules such as isoxazoles and triazines. The synthesis typically involves standard organic reactions, including nucleophilic substitutions and coupling reactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group may enhance binding affinity to enzymes or receptors, influencing various biochemical pathways. This compound has been noted for its ability to modulate enzyme activity, potentially leading to therapeutic effects in various conditions .
Biological Activity Overview
Research has indicated that this compound possesses several biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, with some derivatives showing moderate efficacy against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the micromolar range against human cancer cell lines .
- Antimicrobial Effects : The compound is also being investigated for its antimicrobial properties, although specific data on this aspect remains limited.
Table 1: Biological Activity Summary
Case Study Example
A study evaluating the anticancer effects of structurally related compounds highlighted that the presence of electron-withdrawing groups like trifluoromethyl at the para position significantly enhances biological potency. This aligns with findings that suggest structural modifications can lead to improved interactions with biological targets .
Future Directions
The ongoing research into this compound indicates promising avenues for drug development, particularly in oncology and infectious diseases. Future studies should focus on:
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Evaluation of efficacy and safety profiles in animal models.
- Structural Optimization : Chemical modifications to enhance potency and selectivity against specific targets.
Q & A
Q. How can the synthesis of 4-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization involves selecting appropriate reducing agents and controlling reaction conditions. For example, reductive amination of the ketone precursor using sodium cyanoborohydride (NaBH3CN) under acidic conditions can enhance yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH2Cl2/MeOH gradient) improves purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) is recommended for purity validation, with comparison to reference standards .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms the cyclopropyl ring and trifluoromethyl group (e.g., δ ~1.5–2.5 ppm for cyclopropyl protons; CF3 signals at ~120–125 ppm in 19F NMR) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]+ ion at m/z 236.07 for C10H10F3N·HCl) .
- X-ray Crystallography: Single-crystal analysis resolves stereochemical details and hydrogen bonding in the hydrochloride salt .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to:
- Temperature: Store at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via TGA (thermal stability) and HPLC (chemical stability).
- Humidity: Use desiccators with controlled humidity (e.g., 75% RH) to assess hygroscopicity .
- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation under UVA/UVB light .
Advanced Research Questions
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
Methodological Answer:
- Impurity Profiling: Use LC-MS with a C18 column (gradient: 0.1% formic acid in H2O/acetonitrile) to detect byproducts (e.g., unreacted cyclopropane intermediates or N-alkylated derivatives) .
- Reference Standards: Compare retention times and fragmentation patterns to impurities like 4-nitro-3-(trifluoromethyl)aniline (CAS 393-11-3) .
- Quantification: Employ external calibration curves with LOQ (limit of quantification) validated to 0.1% w/w .
Q. How does the trifluoromethylcyclopropyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, affecting regioselectivity in reactions like Suzuki-Miyaura couplings. Computational modeling (DFT) predicts activation barriers for coupling with aryl boronic acids. Experimentally, use Pd(PPh3)4 as a catalyst in THF/H2O at 80°C, monitoring progress via 19F NMR to track substituent effects .
Q. What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., kinases) by aligning the cyclopropyl group into hydrophobic pockets.
- Molecular Dynamics (MD): Simulate interactions over 100 ns to assess stability of hydrogen bonds between the aniline group and active-site residues .
- QSAR Modeling: Corrogate substituent effects (e.g., CF3 vs. CH3) on IC50 values in bioactivity datasets .
Q. How can researchers evaluate the compound’s potential as a precursor in medicinal chemistry?
Methodological Answer:
- In Vitro Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS/MS.
- Structural Analogues: Compare to 1-methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride, noting enhanced bioavailability from cyclopropyl rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
